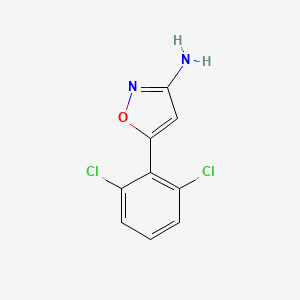
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acrylamide, also known as FTHA, is a synthetic compound that has been widely studied for its potential applications in scientific research. FTHA is a small molecule that has a unique chemical structure, which makes it an attractive target for researchers who are interested in understanding its mechanism of action and potential therapeutic uses. In
Aplicaciones Científicas De Investigación
Industrial and Environmental Applications
Polyacrylamide Use and Environmental Fate : Polyacrylamide, a polymer derived from acrylamide, is extensively utilized in wastewater treatment, soil conditioning, and as a flocculant in various industries. Its environmental fate, particularly the transfer and degradation mechanisms in hydrosystems, is crucial for understanding its long-term ecological impacts. Studies suggest that polyacrylamide exhibits limited transport in surface water and soils due to its propensity to adsorb onto mineral particles. Biodegradation, photodegradation, and mechanical degradation processes also play roles in its environmental breakdown, although these tend to proceed at slow rates without the release of acrylamide monomer (Guézennec et al., 2015).
Biocatalytic Valorization of Furans : Furans, including furfural and 5-hydroxymethylfurfural, derived from plant biomass, are seen as valuable building blocks for the chemical industry. Their valorization is critical for developing sustainable polymers, functional materials, and fuels. Despite the challenges posed by their instability, enzymatic processes offer selective and environmentally benign pathways for their transformation into valuable chemicals (Domínguez de María & Guajardo, 2017).
Health Implications and Safety
Toxicological Profiles of Acrylamide : Acrylamide's potential health risks, including neurotoxicity, genotoxicity, and carcinogenicity, have been extensively studied. Its presence in thermally processed foods has raised concerns about dietary exposure. Research underscores the importance of understanding acrylamide's metabolism, toxicological effects, and mechanisms of action to assess its risk to human health accurately (Exon, 2006).
Mechanisms of Toxicity and Neurotoxicity : Insights into acrylamide's toxicological mechanisms suggest that it may interfere with cellular proteins, affecting various biological processes. The compound's ability to form adducts with DNA and proteins could underlie its genotoxic and carcinogenic potential, although its neurotoxic effects are the most documented in humans, primarily in occupational settings (LoPachin & Gavin, 2015).
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-5-7-19-14(10)12(16)8-15-13(17)3-2-11-4-6-18-9-11/h2-7,9,12,16H,8H2,1H3,(H,15,17)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAXTNCABOCXOJ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C=CC2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(CNC(=O)/C=C/C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B2691246.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2691247.png)
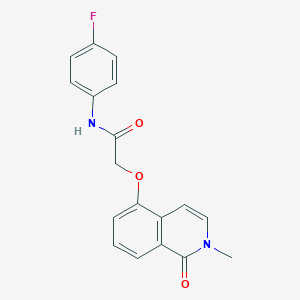
![3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride](/img/structure/B2691249.png)
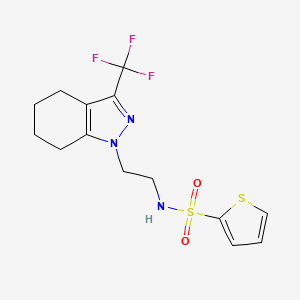
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2691252.png)
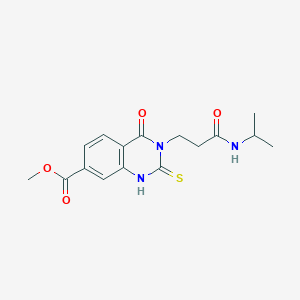
![2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide](/img/structure/B2691256.png)

![N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691260.png)
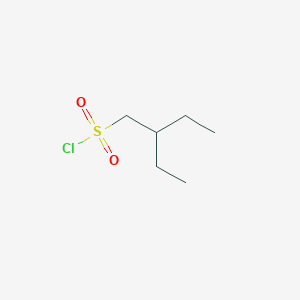
![5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2691263.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2691265.png)
